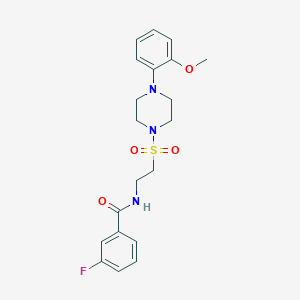

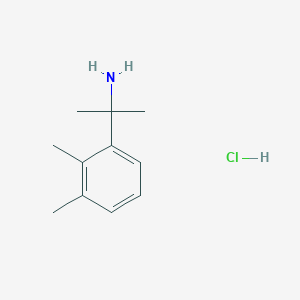

![molecular formula C24H25FN4O3 B3014272 N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide CAS No. 1251672-22-6](/img/structure/B3014272.png)

N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinamide derivatives are a class of compounds with a wide range of biological activities, including acting as coenzyme analogs, inhibitors of various enzymes, and participants in hydrogen-bonded interactions. These derivatives are structurally related to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The compound "N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide" is a complex nicotinamide derivative that is likely to have unique physical, chemical, and biological properties due to its specific substituents and structural features.

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, including the reaction of chloroacetaldehyde with coenzymes to produce fluorescent analogs , the Clauson–Kaas-type synthesis in the presence of nicotinamide , and the reaction of ammonia with dinitrobenzene-substituted pyridinium chloride to produce labeled pyridine heterocycles . These methods demonstrate the versatility in synthesizing nicotinamide derivatives, which can be tailored to produce compounds with specific properties and activities.

Molecular Structure Analysis

Nicotinamide derivatives can crystallize as almost planar molecules, with intermolecular hydrogen bonding playing a significant role in their solid-state structure . The presence of various substituents, such as fluorine, chlorine, and bromine atoms, can influence the molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo acid activation to convert into their active forms, which can inhibit specific enzymes like gastric H+/K(+)-ATPase . They can also act as inhibitors of the sodium-calcium exchanger (NCX), with their inhibitory activity being dependent on the hydrophobicity and shape of the substituent at certain positions of the phenyl ring . These reactions are crucial for the therapeutic potential of these compounds in treating various disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the fluorescent analog of NAD+ has a specific fluorescence emission maximum and yield, which can be altered upon enzymatic hydrolysis . The stability of these compounds at different pH levels is also an important property, especially for potential pharmaceutical applications, as seen with certain nicotinamide derivatives showing greater stability than other proton pump inhibitors . Additionally, the hydrogen-bonded interactions in the cocrystals of nicotinamide with aromatic acids reveal the importance of these interactions in determining the solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Studies

N3-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is involved in synthesis and reaction studies, particularly in the creation of novel compounds. For example, research by Hankovszky et al. (1989) focused on synthesizing fluorophenyl- and bis(fluorophenyl)pyrrolidin-1-oxyls from nitrones, highlighting the reactivity and potential applications of compounds involving fluorophenyl groups Hankovszky et al., 1989.

Neuroprotection and Enzyme Interaction

A study by Iwamoto and Kita (2006) investigated the pharmacological properties of a similar compound, focusing on its role as a Na+/Ca2+ exchange (NCX) inhibitor. This research is relevant for understanding how variations of the molecule could contribute to neuroprotection and selective inhibition of specific enzymes Iwamoto & Kita, 2006.

Antifungal Activity

Research by Ni et al. (2017) on 2-aminonicotinamide derivatives, closely related to the compound , demonstrated potent in vitro antifungal activity against Candida albicans. This study highlights the potential of nicotinamide derivatives in developing new antifungal treatments Ni et al., 2017.

Corrosion Inhibition

A study by Chakravarthy et al. (2014) examined the use of nicotinamide derivatives in corrosion inhibition. Although this research is on slightly different compounds, it suggests potential applications of N3-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide in material sciences Chakravarthy et al., 2014.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-6-[3-[(2-hydroxy-5-methoxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-32-21-6-7-22(30)17(11-21)14-26-20-9-10-29(15-20)23-8-5-16(13-27-23)24(31)28-19-4-2-3-18(25)12-19/h2-8,11-13,20,26,30H,9-10,14-15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLWGRVIMGAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

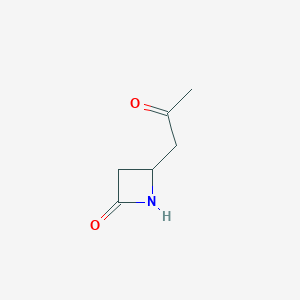

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

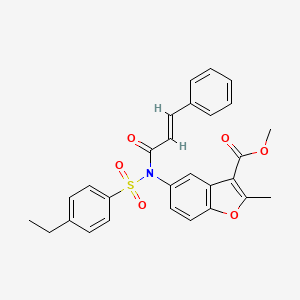

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

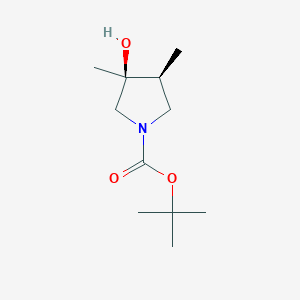

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)